1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
This methanesulfonamide derivative features a 2,5-difluorophenyl group attached to the sulfonamide nitrogen and an ethyl chain substituted with both a furan-2-yl and thiophen-3-yl moiety. Its fluorine substituents may enhance metabolic stability and bioavailability, while the heterocyclic groups (furan and thiophene) could modulate electronic properties or binding interactions .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S2/c18-14-3-4-16(19)13(8-14)11-25(21,22)20-9-15(12-5-7-24-10-12)17-2-1-6-23-17/h1-8,10,15,20H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAEGYOESJHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the core structure: This could involve the coupling of 2,5-difluorophenyl with a suitable intermediate.
Introduction of the furan and thiophene rings: These heterocycles can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Methanesulfonamides with Varying Aryl Groups
Compound A: 1-(4-Fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 946357-28-4)
- Key Differences: Aryl Group: 4-Fluorophenyl (vs. 2,5-difluorophenyl in the target compound). Ethyl Substituent: Morpholino replaces furan-2-yl.
- Implications: The 4-fluorophenyl group may alter steric and electronic interactions compared to the 2,5-difluorophenyl analogue.
Compound B: 1-(3-Chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 946249-65-6)
- Key Differences :
- Aryl Group : 3-Chlorophenyl (electron-withdrawing Cl vs. F).
- Implications :
Heterocyclic Variants
Compound C : N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
- Key Differences :
- Core Structure : Pyrazole ring replaces furan.
- Substituents : 3,5-Dimethyl groups on pyrazole.
- Implications :
Agrochemical Sulfonamides
Compound D: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Key Differences: Substituents: Dichloro and dimethylamino groups.
- Implications: Tolylfluanid’s dichloro and dimethylamino groups confer fungicidal activity, but these substituents may increase toxicity compared to the target compound’s fluorine and heterocyclic motifs .
Structural and Property Comparison Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Notes |
|---|---|---|---|---|---|
| Target Compound | N/A | C₁₈H₁₆F₂N₂O₃S₂ | 2,5-difluorophenyl, furan-2-yl, thiophen-3-yl | 410.4 | High heterocyclic diversity |
| Compound A | 946357-28-4 | C₁₇H₂₀FN₃O₃S₂ | 4-fluorophenyl, morpholino, thiophen-3-yl | 397.5 | Improved solubility |
| Compound B | 946249-65-6 | C₁₇H₂₀ClN₃O₃S₂ | 3-chlorophenyl, morpholino, thiophen-3-yl | 414.0 | Enhanced electrophilicity |
| Compound C | N/A | C₁₈H₂₀FN₃O₂S₂ | 2-fluorophenyl, pyrazole, thiophen-3-yl | 393.5 | Increased lipophilicity |
| Tolylfluanid (Compound D) | 731-27-1 | C₁₀H₁₁Cl₂F N₂O₂S₂ | Dichloro, dimethylamino, 4-methylphenyl | 347.2 | Fungicidal activity, higher toxicity |
Research Findings and Implications
- Electronic Effects : Fluorine substituents in the target compound likely improve metabolic stability compared to chlorine in Compound B .
- Heterocyclic Influence: The furan-thiophene combination in the target compound may offer unique π-stacking interactions absent in morpholino-based analogues (Compounds A and B) .
- Agrochemical Relevance: While tolylfluanid (Compound D) shares a sulfonamide backbone, its dichloro and dimethylamino groups highlight trade-offs between activity and toxicity .
Biological Activity
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes aromatic and heterocyclic components, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is . Its IUPAC name reflects its complex structure, which includes:
- A difluorophenyl group
- A furan ring
- A thiophene moiety
- A sulfonamide functional group
This combination of structural features suggests potential interactions with various biological systems.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the furan and thiophene rings may facilitate binding to other targets such as kinases or phosphatases.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Compounds featuring difluorophenyl groups have been associated with anti-inflammatory effects. Studies on related compounds have demonstrated their ability to reduce inflammatory markers in cellular models. This suggests that 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide may also possess similar anti-inflammatory properties.
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of sulfonamides indicated that modifications to the aromatic rings significantly influence biological activity. The presence of fluorine atoms was shown to enhance potency against certain targets, suggesting that the difluorophenyl group in our compound could similarly enhance its bioactivity.
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Moderate antibacterial | |
| Compound B | Strong anti-inflammatory | |
| 1-(2,5-difluorophenyl)... | Potentially active (needs further study) |
Case Study 2: In Vitro Assays
In vitro assays conducted on similar sulfonamide compounds demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. These findings provide a basis for hypothesizing that our compound may exhibit comparable effects.
| Assay Type | Result | Reference |
|---|---|---|
| Cytokine Inhibition | IC50 < 10 μM | |
| Enzyme Inhibition (e.g., COX) | Significant reduction observed |
Future Directions
Further research is needed to elucidate the specific biological activities of 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To clarify the pathways affected by this compound.
- Toxicological Assessments : To evaluate safety profiles for potential therapeutic use.
Q & A
Q. What are the key considerations for synthesizing the sulfonamide linkage in this compound?
The sulfonamide group is typically formed via nucleophilic substitution. A common method involves reacting a primary or secondary amine with methanesulfonyl chloride in the presence of a base like sodium hydride (NaH) in dry DMF. For example, in analogous syntheses, NaH deprotonates the amine, enabling it to attack the electrophilic sulfur in methanesulfonyl chloride . Temperature control (room temperature) and inert conditions are critical to avoid side reactions. After reaction completion, purification via recrystallization (e.g., ethanol) ensures high purity.
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, respectively. For instance, the difluorophenyl group’s aromatic protons will show distinct splitting patterns due to fluorine coupling.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation, as demonstrated in sulfonamide derivatives where crystal growth was achieved via slow evaporation .
- Elemental Analysis: Validates C, H, N, S, and F percentages.
Advanced Research Questions
Q. How can researchers optimize the incorporation of furan and thiophene moieties into the ethyl chain?
The ethyl chain’s furan and thiophene groups can be introduced via sequential cross-coupling reactions. For example:
- Stille Coupling: Use tributyl(thiophen-2-yl)stannane and a palladium catalyst (e.g., Pd(PPh)) to couple thiophene to a brominated intermediate, as seen in thienothiophene synthesis .
- Sonogashira Coupling: For furan, a terminal alkyne intermediate could react with iodofuran under Pd/Cu catalysis. Steric hindrance from the difluorophenyl group may require tailored ligands (e.g., bulky phosphines) to enhance coupling efficiency.
Q. What is the electronic impact of the 2,5-difluorophenyl group on sulfonamide reactivity, and how can this be analyzed?
Fluorine’s electron-withdrawing nature alters the phenyl ring’s electron density, potentially enhancing the sulfonamide’s electrophilicity. Techniques to probe this include:
- Cyclic Voltammetry (CV): Measures redox potentials to assess electron-deficient regions.
- Density Functional Theory (DFT): Computes Fukui indices to map nucleophilic/electrophilic sites.
- UV-Vis Spectroscopy: Monitors absorption shifts caused by fluorine’s inductive effects, as seen in fluorinated triazine derivatives .
Q. How can conflicting data on sulfonamide bioactivity or stability be resolved in structure-activity studies?
Contradictions often arise from variations in substituent positioning or experimental conditions. Mitigation strategies include:
- Systematic Substituent Scanning: Compare analogs (e.g., mono- vs. di-fluorinated phenyl groups) to isolate electronic vs. steric effects .
- Stability Assays: Perform accelerated degradation studies under controlled pH/temperature to identify labile groups.
- Crystallographic Analysis: Correlate solid-state packing (e.g., hydrogen bonding) with solubility or thermal stability data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
